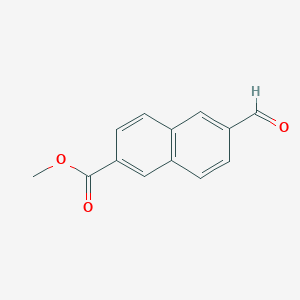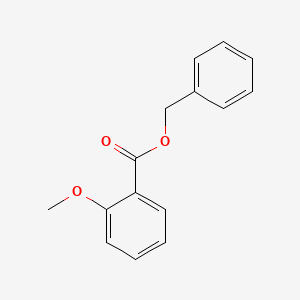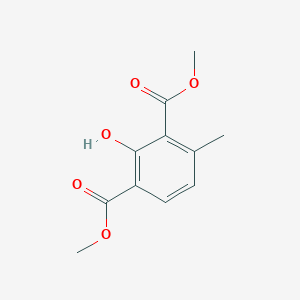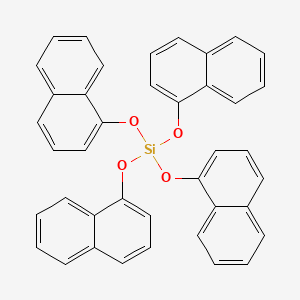
Tetranaphthalen-1-yl silicate
Descripción general
Descripción
Tetranaphthalen-1-yl silicate is a chemical compound . It has a molecular formula of C40H28O4Si and a molecular weight of 600.7 g/mol.
Molecular Structure Analysis
The structural chemistry of silicates has been a significant contribution to the development of mineralogy, material science, inorganic chemistry, and other disciplines . The structural parameters for more than nine thousand silicates are included in the most recent edition of the Inorganic Crystal Structure Database .Chemical Reactions Analysis
The complete analysis of silicates is a complex process due to the difficult decomposition procedure and a number of subsequent separation stages . For the analysis of different major constituents in silicates, various classical methods are required: gravimetric, titremetry, and spectrophotometry .Physical And Chemical Properties Analysis
The physical and chemical properties of silicates have been widely studied . Application of biochar, a type of silicate, increased soil pH, cation exchange capacity, and organic carbon . Effects on chemical properties were variable among biochar prepared from different feedstocks .Aplicaciones Científicas De Investigación
Catalytic Properties and Chemical Synthesis
Tetranaphthalen-1-yl silicate demonstrates significant potential in chemical synthesis and catalysis. Kumaraguru et al. (2014) explored its use in regioselective acylation, particularly in the production of commercially important intermediates like 1-(6-Methoxynaphthalen-2-yl)ethanone, highlighting its efficiency and selectivity in such reactions (Thenkrishnan Kumaraguru, A. V. Devi, V. Siddaiah, K. Rajdeo, & N. Fadnavis, 2014).
Material Science and Engineering
In material science, its applications are diverse. Iwamoto and Mackenzie (1995) demonstrated its use in creating organically modified silicate coatings of high hardness on polyethyleneterephthalate substrates. This application suggests its potential in developing hard or protective coatings for organic polymers, marking a significant contribution to materials engineering (T. Iwamoto & J. Mackenzie, 1995).
Nanotechnology and Nanoparticle Synthesis
Suvitha et al. (2006) explored its synthesis under microwave conditions, indicating its utility in the fabrication of hexacoordinate silicates with varied ammonium counter cations. Their research points to the importance of this compound in nanoparticle synthesis and its potential applications in nanotechnology (A. Suvitha, B. Varghese, M. Rao, G. Sundararajan, & B. Viswanathan, 2006).
Silica Membrane Development
The development of silica membranes using tetranaphthalen-1-yl silicate precursors has also been a topic of research. Sea, Kusakabe, and Morooka (1997) studied the synthesis of silica membranes from tetraethoxysilane (TEOS), highlighting its importance in the creation of membranes with unique gas permeation properties, which is crucial in filtration and separation technologies (Bongkuk Sea, K. Kusakabe, & S. Morooka, 1997).
Silica Nanoparticle Formation
Rimer et al. (2008) conducted a study on silica nanoparticle formation using tetraethylorthosilicate (TEOS) in basic solutions, which is pertinent in the field of nanotechnology and material science. Their work underscores the compound's role in the self-assembly of nanoparticles, a process pivotal in various technological applications (J. Rimer, Olga Trofymluk, R. Lobo, A. Navrotsky, & D. Vlachos, 2008).
Mecanismo De Acción
While the exact mechanism of action for Tetranaphthalen-1-yl silicate is not specified, silicates in general have been studied extensively. For example, voltage-gated sodium channels are responsible for depolarization of the nerve cell membrane and conduction of action potentials across the surface of neuronal cells .
Safety and Hazards
Direcciones Futuras
The future prospects of silicates are vast. Silica nanoparticles (SNPs) have shown great applicability potential in a number of fields like chemical, biomedical, biotechnology, agriculture, environmental remediation, and even wastewater purification . There is still a lot to explore about their synthesis and utilization .
Propiedades
IUPAC Name |
tetranaphthalen-1-yl silicate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28O4Si/c1-5-21-33-29(13-1)17-9-25-37(33)41-45(42-38-26-10-18-30-14-2-6-22-34(30)38,43-39-27-11-19-31-15-3-7-23-35(31)39)44-40-28-12-20-32-16-4-8-24-36(32)40/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEDJXLAXHSLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O[Si](OC3=CC=CC4=CC=CC=C43)(OC5=CC=CC6=CC=CC=C65)OC7=CC=CC8=CC=CC=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322437 | |
| Record name | tetranaphthalen-1-yl silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetranaphthalen-1-yl silicate | |
CAS RN |
7621-92-3 | |
| Record name | Silicic acid (H4SiO4), tetra-1-naphthalenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7621-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 401234 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007621923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC401234 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetranaphthalen-1-yl silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



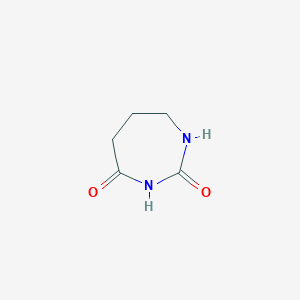


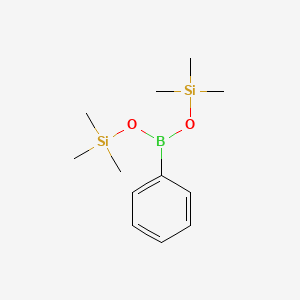

![Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro-](/img/structure/B3056965.png)

